molecular formula C14H14N2O5 B1519871 1-Boc-7-Nitro-3-formylindole CAS No. 914348-97-3

1-Boc-7-Nitro-3-formylindole

Cat. No.: B1519871
CAS No.: 914348-97-3
M. Wt: 290.27 g/mol
InChI Key: SWKYBDSQTIHFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-7-Nitro-3-formylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a formyl group at the 3-position, a nitro group at the 7-position, and a tert-butyl ester at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-7-Nitro-3-formylindole typically involves multi-step organic reactions. One common method starts with the nitration of an indole derivative to introduce the nitro group at the 7-position. This is followed by formylation at the 3-position using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-Boc-7-Nitro-3-formylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Boc-7-Nitro-3-formylindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-7-Nitro-3-formylindole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The formyl group can form covalent bonds with nucleophiles in biological systems, potentially modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-formyl-1H-indole-1-carboxylate: Lacks the nitro group at the 7-position.

    tert-Butyl 7-nitro-1H-indole-1-carboxylate: Lacks the formyl group at the 3-position.

    tert-Butyl 3-formyl-7-amino-1H-indole-1-carboxylate: The nitro group is reduced to an amino group.

Uniqueness

1-Boc-7-Nitro-3-formylindole is unique due to the presence of both the formyl and nitro groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

tert-butyl 3-formyl-7-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKYBDSQTIHFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654311
Record name tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-97-3
Record name 1,1-Dimethylethyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914348-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-7-Nitro-3-formylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-7-Nitro-3-formylindole
Reactant of Route 3
Reactant of Route 3
1-Boc-7-Nitro-3-formylindole
Reactant of Route 4
1-Boc-7-Nitro-3-formylindole
Reactant of Route 5
Reactant of Route 5
1-Boc-7-Nitro-3-formylindole
Reactant of Route 6
Reactant of Route 6
1-Boc-7-Nitro-3-formylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.